(E,2R)-2-azaniumyl-5-phenylpent-4-enoate
Description
(E,2R)-2-azaniumyl-5-phenylpent-4-enoate is a zwitterionic compound characterized by a pent-4-enoate backbone with an ammonium (azaniumyl) group at the C2 position in the R configuration and a phenyl substituent at C5. The E geometry of the double bond between C4 and C5 confers rigidity to the structure, while the charged ammonium group enhances water solubility compared to neutral esters.
Properties
IUPAC Name |
(E,2R)-2-azaniumyl-5-phenylpent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSKGBMVBECNS-LJJSCBMDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@H](C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,2R)-2-azaniumyl-5-phenylpent-4-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as phenylacetic acid and an appropriate amine.
Formation of Intermediate: The intermediate is formed through a series of reactions, including esterification and amination.
Final Product: The final product is obtained by carefully controlling the reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E,2R)-2-azaniumyl-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(E,2R)-2-azaniumyl-5-phenylpent-4-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Medicine: Research into its pharmacological properties aims to develop new drugs or treatments for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E,2R)-2-azaniumyl-5-phenylpent-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with (E,2R)-2-azaniumyl-5-phenylpent-4-enoate but differ in substituents, stereochemistry, or functional groups:
Table 1: Structural Comparison
Physicochemical Properties
- Solubility : The azaniumyl group in the target compound enhances water solubility, whereas acetyl or benzyl esters (e.g., ) are more lipophilic. The bicyclic β-lactam derivative exhibits intermediate solubility due to ionizable carboxylate and amide groups.
- Stability : The E configuration in the target compound reduces steric strain compared to Z isomers. Oxazolone-containing derivatives may exhibit lower thermal stability due to ring strain.
- Reactivity : The ammonium group in the target compound facilitates ionic interactions, while acetylated derivatives participate in nucleophilic acyl substitutions. The ethoxycarbonyloxy group in is prone to hydrolysis under basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
